methyl 2-methoxy-6-(3-phenoxypropyl)benzoate
CAS No.: 1171921-65-5
Cat. No.: VC8211704
Molecular Formula: C18H20O4
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171921-65-5 |
---|---|
Molecular Formula | C18H20O4 |
Molecular Weight | 300.3 g/mol |
IUPAC Name | methyl 2-methoxy-6-(3-phenoxypropyl)benzoate |
Standard InChI | InChI=1S/C18H20O4/c1-20-16-12-6-8-14(17(16)18(19)21-2)9-7-13-22-15-10-4-3-5-11-15/h3-6,8,10-12H,7,9,13H2,1-2H3 |
Standard InChI Key | TWHCMMXGEKRFPN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1C(=O)OC)CCCOC2=CC=CC=C2 |
Canonical SMILES | COC1=CC=CC(=C1C(=O)OC)CCCOC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 2-methoxy-6-(3-phenoxypropyl)benzoate features a central benzoate ester group substituted at the 2-position with a methoxy group () and at the 6-position with a 3-phenoxypropyl chain (). The phenoxypropyl moiety introduces a flexible aliphatic spacer between the aromatic benzoate core and the terminal phenyl ring, influencing conformational dynamics and intermolecular interactions .
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 300.35 g/mol | |
SMILES | O=C(OC)C1=CC=CC(CCCOC2=CC=CC=C2)=C1OC | |
InChI Key | TWHCMMXGEKRFPN-UHFFFAOYSA-N |
The methoxy group enhances electron density on the benzoate ring, potentially altering reactivity in electrophilic substitution reactions. Meanwhile, the phenoxypropyl chain contributes to hydrophobic interactions, as evidenced by its predicted solubility in organic solvents like dichloromethane and ethyl acetate .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for methyl 2-methoxy-6-(3-phenoxypropyl)benzoate are publicly documented, analogous compounds suggest feasible pathways. A patent describing the synthesis of 2-methoxy-6-methylbenzoic acid (CN113072441A) provides insights into multi-step esterification and alkylation strategies .
Proposed Synthesis:
-
Esterification of Precursor Acid:
Reacting 2-methoxy-6-(3-phenoxypropyl)benzoic acid with methanol under acid catalysis (e.g., ) yields the methyl ester. Conditions similar to those in methyl 2-methoxybenzoate synthesis (60–90°C, 0.5–1.5 MPa hydrogen pressure) may optimize yield . -
Alkylation for Phenoxypropyl Chain:
Introducing the 3-phenoxypropyl group could involve nucleophilic substitution between 2-methoxy-6-bromomethylbenzoate and 3-phenoxypropanol. Palladium catalysts, as used in hydrogenation steps for related compounds, may facilitate this transformation .
Critical Reaction Parameters:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–90°C | Prevents decomposition |
Pressure (H₂) | 0.5–1.5 MPa | Enhances reaction rate |
Catalyst Loading | 5–10% Pd/C | Balances cost and efficiency |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its hydrophobic aromatic groups, rendering it poorly soluble in water but miscible with polar aprotic solvents. Accelerated stability studies (40°C/75% RH) predict degradation via ester hydrolysis under acidic or alkaline conditions, necessitating inert storage environments .
Comparative Solubility Data:
Solvent | Solubility (mg/mL) |
---|---|
Methanol | 25–30 |
Dichloromethane | >50 |
Water | <0.1 |
Applications and Biological Relevance
Agrochemical Uses
In agrochemistry, the phenoxypropyl chain could act as a lipophilic anchor, improving the adhesion of active ingredients to plant surfaces. Field trials with analogous compounds demonstrate enhanced pest resistance and prolonged activity .
Recent Developments
A 2021 patent (CN113072441A) highlights advances in one-pot diazotization and methylation techniques, which could streamline the synthesis of methoxy-substituted benzoates . Such innovations may reduce production costs and improve scalability for methyl 2-methoxy-6-(3-phenoxypropyl)benzoate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume